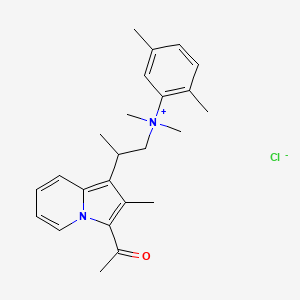
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride: is a complex organic compound with a unique structure that includes an indolizine ring and a benzenaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride typically involves multiple steps, starting with the preparation of the indolizine ring. The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. The acetyl group is then introduced via an acetylation reaction.
The next step involves the alkylation of the indolizine ring with a propyl group, followed by the introduction of the benzenaminium moiety through a quaternization reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenaminium compounds.
Scientific Research Applications
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N-dimethylbenzenaminium chloride
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,4-tetramethylbenzenaminium chloride
Uniqueness
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride is unique due to its specific structural features, such as the position of the methyl groups on the benzenaminium ring
Properties
Molecular Formula |
C24H31ClN2O |
|---|---|
Molecular Weight |
399.0 g/mol |
IUPAC Name |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-(2,5-dimethylphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H31N2O.ClH/c1-16-11-12-17(2)22(14-16)26(6,7)15-18(3)23-19(4)24(20(5)27)25-13-9-8-10-21(23)25;/h8-14,18H,15H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
HNGFEZFIEUIVGL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[N+](C)(C)CC(C)C2=C3C=CC=CN3C(=C2C)C(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


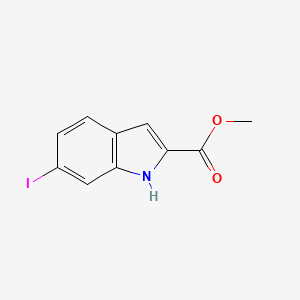

![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)

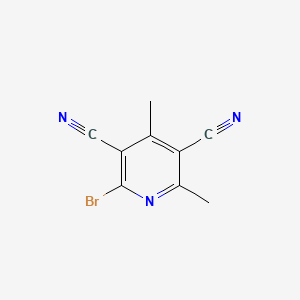
![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
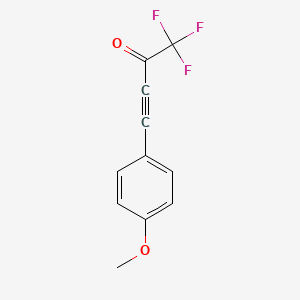

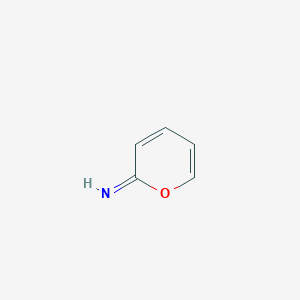
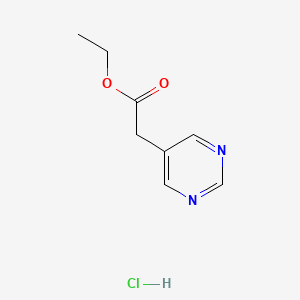

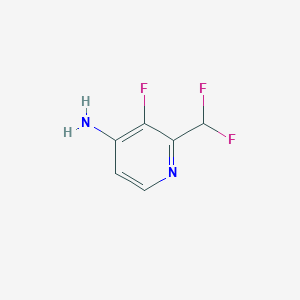

![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
